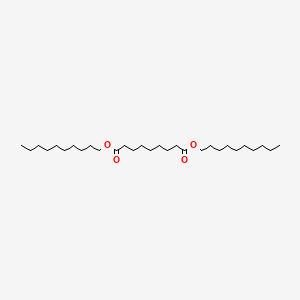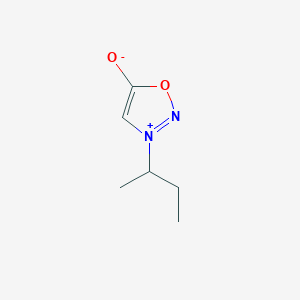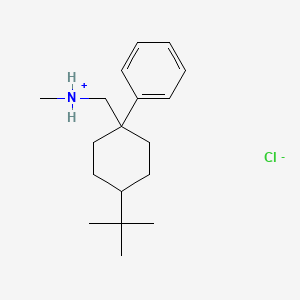
9H-Purine, 6-ethyl-9-(beta-d-ribofuranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-purine,6-ethyl-9-b-d-ribofuranosyl- is a chemical compound with the molecular formula C12H16N4O4 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-purine,6-ethyl-9-b-d-ribofuranosyl- typically involves the reaction of purine derivatives with ribofuranosyl groups under specific conditions. One common method involves the use of 6-chloropurine as a starting material, which is then reacted with ethyl groups and ribofuranosyl groups in the presence of catalysts and solvents to yield the desired compound .
Industrial Production Methods
Industrial production of 9H-purine,6-ethyl-9-b-d-ribofuranosyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
9H-purine,6-ethyl-9-b-d-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Substitution reactions can occur at different positions on the purine ring, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
9H-purine,6-ethyl-9-b-d-ribofuranosyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Wirkmechanismus
The mechanism of action of 9H-purine,6-ethyl-9-b-d-ribofuranosyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-9-β-D-ribofuranosyl-9H-purine: A similar compound with a chlorine atom instead of an ethyl group.
6-methylmercaptopurine riboside: Another analog with a methylthio group.
Clofarabine: A derivative used as an anticancer agent.
Uniqueness
9H-purine,6-ethyl-9-b-d-ribofuranosyl- is unique due to its specific ethyl and ribofuranosyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and interaction with molecular targets compared to other similar compounds .
Eigenschaften
CAS-Nummer |
16006-62-5 |
|---|---|
Molekularformel |
C12H16N4O4 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
2-(6-ethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O4/c1-2-6-8-11(14-4-13-6)16(5-15-8)12-10(19)9(18)7(3-17)20-12/h4-5,7,9-10,12,17-19H,2-3H2,1H3 |
InChI-Schlüssel |
AGKGZTUSZIPPRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
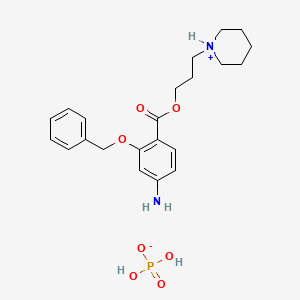

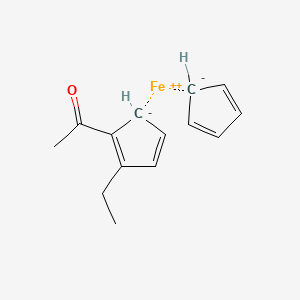


![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)

